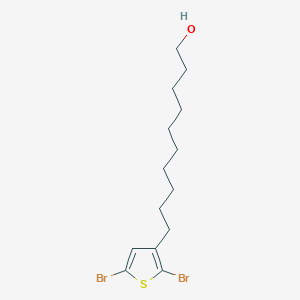
10-(2,5-Dibromothiophen-3-yl)decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is a chemical compound with the molecular formula C14H22Br2OS It is characterized by the presence of a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a decanol chain attached at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-Dibromothiophen-3-yl)decan-1-ol typically involves the bromination of thiophene followed by the attachment of the decanol chain. One common method includes the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst to yield 2,5-dibromothiophene.
Attachment of Decanol Chain: The 2,5-dibromothiophene is then reacted with a decanol derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
10-(2,5-Dibromothiophen-3-yl)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a thiophene derivative with fewer substituents.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives with fewer bromine atoms.
Substitution: Thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
10-(2,5-Dibromothiophen-3-yl)decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 10-(2,5-Dibromothiophen-3-yl)decan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atoms and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The decanol chain can also affect the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar bromine substitution but without the decanol chain.
3-Thiophenedecanol: Similar structure but without bromine atoms.
Uniqueness
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is unique due to the combination of the brominated thiophene ring and the decanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
503311-22-6 |
|---|---|
Molekularformel |
C14H22Br2OS |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
10-(2,5-dibromothiophen-3-yl)decan-1-ol |
InChI |
InChI=1S/C14H22Br2OS/c15-13-11-12(14(16)18-13)9-7-5-3-1-2-4-6-8-10-17/h11,17H,1-10H2 |
InChI-Schlüssel |
YGBQYFNDYYRMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1CCCCCCCCCCO)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
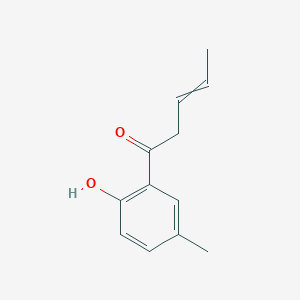
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
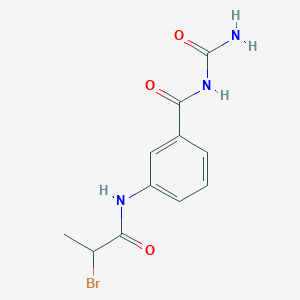
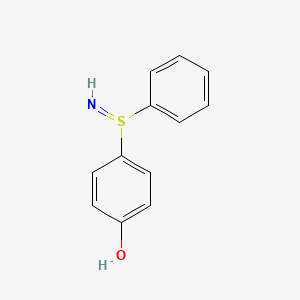
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

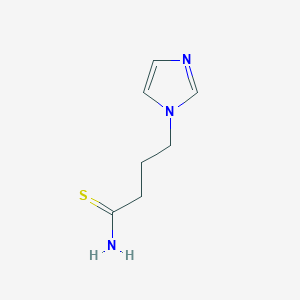
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
